H-Dab(boc)-OH
Overview
Description
H-Dab(boc)-OH, also known as (2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid, is a chemical compound with the molecular formula C9H18N2O4 . It is used in scientific research .
Molecular Structure Analysis
The molecular weight of H-Dab(boc)-OH is 218.25 g/mol . The InChI string, which represents the structure of the molecule, is InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1
.
Scientific Research Applications
Organically Templated Borates Synthesis : H-Dab(boc)-OH, specifically 1,4-diaminobutane (DAB), has been used as a structure-directing agent in the synthesis of new organically templated borates. These borates exhibit interesting hydrogen-bonded networks and can be utilized in material science and crystallography (Pan, Wang, Zheng, & Yang, 2007).
Hybrid Zinc Borate Synthesis : DAB is instrumental in the hydrothermal synthesis of organic-inorganic hybrid zinc borates. These compounds are characterized by their unique crystalline structures and have potential applications in materials science (Zhao, Cheng, & Yang, 2012).
Peptide-Coupling Conditions : H-Dab(boc)-OH has been used in the synthesis of 9-amino-4,5-diazafluorene-9-carboxylic acid (Daf), which can be coupled with amino acids for peptide synthesis. This showcases its application in biochemistry and pharmaceutical research (Mazaleyrat, Wright, Wakselman, Formaggio, Crisma, & Toniolo, 2001).
Chemical Probes for Reactive Oxygen Species : DAB has been used as a chemical probe in the detection of reactive oxygen species generated by γ-irradiation. This application is significant in biological and medical research, particularly in understanding oxidative stress and its biological impacts (Lee, Moon, Chung, Kim, Lee, Cho, & Kim, 2009).
Synthesis of Diaminobutyric Acids : Nα-Boc-L-Gln-OH mediated by polymer-supported hypervalent iodine reagent has been used to synthesize Nα-Boc-L-alpha, gamma-diaminobutyric acid (Boc-Dab-OH). This process is relevant in peptide synthesis and chemical biology (Yamada, Urakawa, Oku, & Katakai, 2004).
Cancer Cell Treatment : H-Dab(boc)-OH derivatives, such as Boc-l-Dab(Boc)-OH, have been studied for their specific anticancer roles in human epidermoid carcinoma cells, indicating its potential in cancer therapy (Drąg-Zalesińska et al., 2015).
Future Directions
properties
IUPAC Name |
(2S)-2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5,10H2,1-3H3,(H,11,14)(H,12,13)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJFZQLAIOCZNG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427150 | |
Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Dab(boc)-OH | |
CAS RN |
10270-94-7 | |
Record name | (2S)-2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80427150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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